molecular formula C16H23NO B13057811 (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

Cat. No.: B13057811
M. Wt: 245.36 g/mol
InChI Key: CBZIPJMQQNAUER-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a cyclopropylethylamine moiety. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then subjected to various reaction conditions to introduce the cyclopropylethylamine group. Common synthetic routes include:

    Cyclopentyloxyphenyl Intermediate Formation: The initial step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the cyclopentyloxyphenyl intermediate.

    Introduction of Cyclopropylethylamine: The intermediate is then reacted with cyclopropylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can be compared with other similar compounds, such as:

    (1R)-1-(3-Methoxyphenyl)-2-cyclopropylethylamine: This compound features a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.

    (1R)-1-(3-Cyclopentyloxyphenyl)-2-ethylamine: The absence of the cyclopropyl group in this compound results in distinct reactivity and applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1R)-1-(3-cyclopentyloxyphenyl)-2-cyclopropylethanamine

InChI

InChI=1S/C16H23NO/c17-16(10-12-8-9-12)13-4-3-7-15(11-13)18-14-5-1-2-6-14/h3-4,7,11-12,14,16H,1-2,5-6,8-10,17H2/t16-/m1/s1

InChI Key

CBZIPJMQQNAUER-MRXNPFEDSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CC3CC3)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CC3CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.